tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidine ring, as well as a tert-butylsulfamoyl group attached to the third carbon atom of the ring. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
2679808-54-7 |
|---|---|
Molecular Formula |
C13H26N2O4S |
Molecular Weight |
306.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid or an amino alcohol.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group can be introduced through a sulfonamide formation reaction using tert-butylsulfonyl chloride and a suitable amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance the efficiency and yield of the synthesis. Additionally, purification techniques, such as crystallization or chromatography, may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylsulfamoyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it useful in elucidating the structure and function of enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The presence of the tert-butylsulfamoyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrolidine ring provides structural rigidity and stability.
Comparison with Similar Compounds
- tert-Butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3R)-3-(isopropylsulfamoyl)pyrrolidine-1-carboxylate
Comparison: tert-Butyl (3R)-3-(tert-butylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the tert-butylsulfamoyl group, which imparts distinct steric and electronic properties. This makes the compound more hydrophobic and enhances its ability to interact with hydrophobic regions in proteins. In contrast, similar compounds with smaller alkyl groups, such as methyl or ethyl, may have different reactivity and binding affinities due to their reduced steric bulk and hydrophobicity.
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